Potassium 2-(dimethylphosphoryl)acetate
Description
Potassium 2-(dimethylphosphoryl)acetate (CAS RN: Not explicitly listed; synonym: Potassium p,p-dimethylphosphonoacetate ) is an organophosphorus compound with the molecular formula C₄H₉O₅P and SMILES notation COP(=O)(CC(=O)O)OC. It features a dimethylphosphoryl group (-PO(OCH₃)₂) attached to the α-carbon of an acetate moiety, with the carboxylate group forming a potassium salt. This ionic nature enhances its water solubility compared to ester derivatives, making it suitable for applications requiring aqueous-phase reactivity, such as agrochemical formulations or pharmaceutical intermediates .
Properties
CAS No. |
1049776-11-5 |
|---|---|
Molecular Formula |
C4H8KO3P |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
potassium;2-dimethylphosphorylacetate |
InChI |
InChI=1S/C4H9O3P.K/c1-8(2,7)3-4(5)6;/h3H2,1-2H3,(H,5,6);/q;+1/p-1 |
InChI Key |
CXYPDOYLAXETHM-UHFFFAOYSA-M |
Canonical SMILES |
CP(=O)(C)CC(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(dimethylphosphoryl)acetate typically involves the reaction of dimethylphosphoryl chloride with potassium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure the stability of the intermediate products. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through a series of purification steps, including filtration, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(dimethylphosphoryl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphines. Substitution reactions can result in a variety of substituted acetates .
Scientific Research Applications
Potassium 2-(dimethylphosphoryl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Potassium 2-(dimethylphosphoryl)acetate involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The compound may also participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, which can modulate their activity and properties .
Comparison with Similar Compounds
Substituent Variations on the Phosphorus Group
Key Compounds :
- Methyl 2-(dimethoxyphosphoryl)acetate (CAS 5927-18-4): Dimethoxyphosphoryl group (-PO(OCH₃)₂), methyl ester. Molecular formula: C₅H₁₁O₅P .
- Methyl 2-(diethoxyphosphoryl)acetate (CAS 1067-74-9): Diethoxyphosphoryl group (-PO(OCH₂CH₃)₂), methyl ester. Molecular formula: C₇H₁₅O₅P .
- Ethyl 2-(diethoxyphosphoryl)acetate (CAS Not listed): Diethoxyphosphoryl group, ethyl ester. Molecular formula: C₈H₁₇O₅P .
Comparison :
- Electronic Effects : Dimethoxy groups (-OCH₃) are stronger electron-withdrawing groups than diethoxy (-OCH₂CH₃), influencing the acidity of the α-hydrogen and reactivity in nucleophilic substitutions .
- Solubility: Potassium salt derivatives (e.g., Potassium p,p-dimethylphosphonoacetate) exhibit higher water solubility than methyl/ethyl esters, which favor organic solvents .
Ester Group Variations
Key Compounds :
Comparison :
- Reactivity: Benzyl esters are cleavable via hydrogenolysis, offering strategic advantages in multi-step syntheses . Thiophosphoryl derivatives (e.g., Propan-2-yl ester) exhibit distinct reactivity due to sulfur’s nucleophilicity .
- Applications : Benzyl esters are common in peptide synthesis, while thiophosphoryl compounds may serve as enzyme inhibitors or agrochemicals .
Functionalized Derivatives
Key Compounds :
Comparison :
- Biological Activity: Acetamido derivatives may exhibit enhanced bioavailability or target specificity compared to non-functionalized analogs .
Molecular Weight and Physical Properties
Biological Activity
Potassium 2-(dimethylphosphoryl)acetate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
This compound is a potassium salt of 2-(dimethylphosphoryl)acetic acid. Its chemical structure can be represented as follows:
This compound features a dimethylphosphoryl group, which is known for its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various microbial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro assays indicate that this compound has a minimum inhibitory concentration (MIC) comparable to traditional antimicrobial agents. For example, it has been shown to inhibit S. aureus and C. albicans with high efficacy, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results against various cancer cell lines, including liver (HepG2) and breast carcinoma cells. The cytotoxicity of the compound was assessed using the MTT assay, revealing an IC50 value that indicates significant potency against these cancer types.
These findings suggest that this compound may act as a selective agent against cancer cells while exhibiting lower toxicity to normal cells.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant activity. The compound demonstrated substantial radical scavenging capabilities in various assays, including DPPH and ABTS tests.
These results indicate that the compound could be beneficial in preventing oxidative stress-related diseases.
Case Studies and Applications
- Agricultural Use : this compound has been studied for its potential as a plant growth regulator. It enhances growth parameters in various crops by modulating hormonal pathways involved in plant development.
- Pharmaceutical Development : Due to its diverse biological activities, the compound is being investigated as a lead candidate for new drug formulations targeting microbial infections and cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
